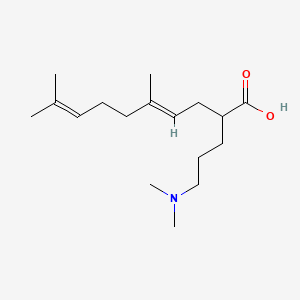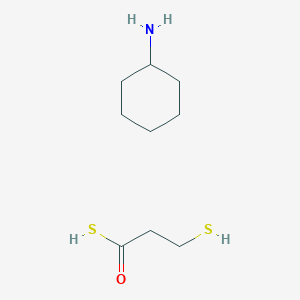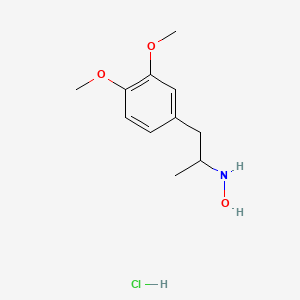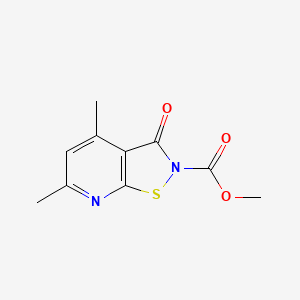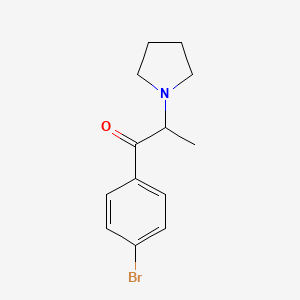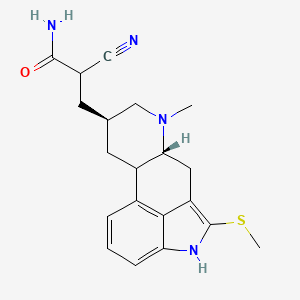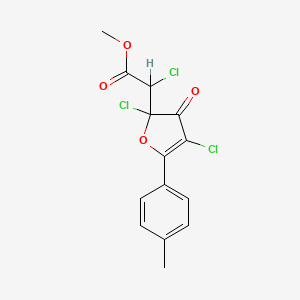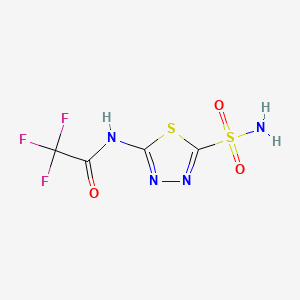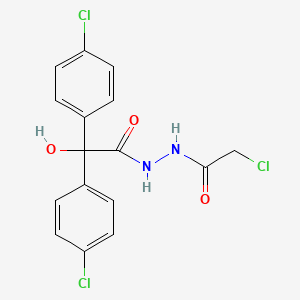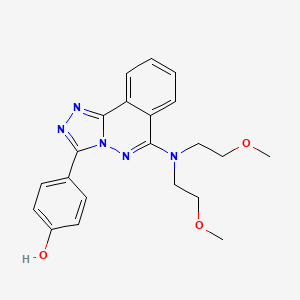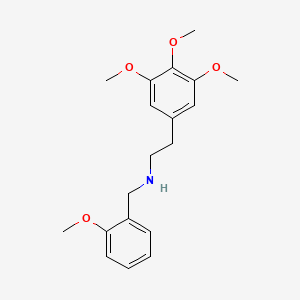
Potassium O-xylene-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium O-xylene-4-sulfonate is a chemical compound with the molecular formula C8H9KO3S. It is known for its role as a surfactant agent, which means it can significantly increase the solubility of organic compounds in water . This compound is also referred to as benzenesulfonic acid, 3,4-dimethyl-, potassium salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of potassium O-xylene-4-sulfonate typically involves the sulfonation of xylene. One common method is the reaction of xylene with sulfur trioxide or oleum, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Potassium O-xylene-4-sulfonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide under specific conditions.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Zinc/sodium carbonate in water.
Substitution: Sodium sulfite (Na2SO3) for sulfonate group substitution.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinates or sulfides.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Potassium O-xylene-4-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium O-xylene-4-sulfonate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of water, allowing for better solubilization of hydrophobic compounds. This is achieved by the interaction of the sulfonate group with water molecules, creating a hydrophilic environment that can encapsulate hydrophobic molecules .
Comparación Con Compuestos Similares
- Sodium xylene sulfonate (NaXS)
- Sodium p-toluene sulfonate (NaPTS)
- Sodium benzene sulfonate (NaBS)
Comparison: Potassium O-xylene-4-sulfonate is unique in its potassium ion, which can influence its solubility and reactivity compared to its sodium counterparts. Sodium xylene sulfonate and sodium p-toluene sulfonate are also used as hydrotropes but may have different solubility profiles and reactivity due to the presence of sodium instead of potassium .
Propiedades
Número CAS |
143018-82-0 |
|---|---|
Fórmula molecular |
C8H9KO3S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
potassium;3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
UTMWBYIJSGXNDJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


